molecular formula C16H17N3O3 B2801823 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide CAS No. 2034461-02-2

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2801823
CAS No.: 2034461-02-2
M. Wt: 299.33
InChI Key: XIEJBRPFMGSWSJ-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the pyrrolo[2,3-c]pyridinone class. This compound is characterized by a fused pyridine and pyrrole ring system, with additional functional groups such as the furan-2-carboxamide moiety. It is of significant interest in medicinal and synthetic organic chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide typically involves the construction of the pyrrolo[2,3-c]pyridinone core followed by the introduction of the ethyl and furan-2-carboxamide substituents. Common synthetic routes include the use of cyclization reactions and functional group modifications.

A typical synthetic pathway may start with the formation of the pyrrolo[2,3-c]pyridinone nucleus through a multi-step reaction sequence involving the condensation of a suitable precursor with an ethylating agent. After forming the core structure, the ethyl group can be introduced through a nucleophilic substitution reaction, while the furan-2-carboxamide can be installed through an amide coupling reaction using a furan-2-carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to enhance yield and purity. Large-scale synthesis might involve using high-efficiency reactors, continuous flow systems, and automated processes to ensure consistent production quality. Control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation reactions, typically affecting the pyrrole or furan rings, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the carbonyl group in the pyrrolo[2,3-c]pyridinone ring, yielding reduced products.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the furan ring and the pyrrolo[2,3-c]pyridinone core.

Common Reagents and Conditions

  • Oxidation Reactions: : Typical oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction Reactions: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: : Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide has broad applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules. It serves as a versatile intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.

  • Medicine: : Explored as a lead compound in drug development programs targeting specific diseases, such as cancer and bacterial infections.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide can be compared with other compounds in the pyrrolo[2,3-c]pyridinone class, such as:

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide: : Similar structure with a methyl group instead of an ethyl group.

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)thiophene-2-carboxamide: : Similar core structure but with a thiophene ring instead of a furan ring.

  • N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)furan-2-carboxamide: : Structural variation in the alkyl chain length.

The uniqueness of this compound lies in its specific functional groups and the resultant biological activities, which may offer distinct advantages in its applications.

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-18-8-5-12-6-9-19(16(21)14(12)18)10-7-17-15(20)13-4-3-11-22-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJBRPFMGSWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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